molecular formula C28H38N12O6S B192911 Abacavir sulfate CAS No. 188062-50-2

Abacavir sulfate

Numéro de catalogue: B192911
Numéro CAS: 188062-50-2
Poids moléculaire: 670.7 g/mol
Clé InChI: WMHSRBZIJNQHKT-FFKFEZPRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le sulfate d'abacavir est un analogue nucléosidique carbocyclique synthétique utilisé principalement comme médicament antiviral. Il est couramment utilisé en association avec d'autres agents antirétroviraux pour le traitement de l'infection par le virus de l'immunodéficience humaine (VIH). Le sulfate d'abacavir est connu pour sa capacité à inhiber l'enzyme transcriptase inverse, qui est cruciale pour la réplication du VIH .

Mécanisme D'action

Target of Action

Abacavir sulfate, also known as Ziagen, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, a necessary step for the virus to replicate within host cells .

Mode of Action

Abacavir is a nucleoside analog reverse transcriptase inhibitor (NRTI) . It works by mimicking the natural substrates of the HIV-1 RT enzyme . Once inside the cell, abacavir is converted into its active form, carbovir triphosphate (CBV-TP), which is structurally similar to deoxyguanosine-5’-triphosphate (dGTP), a natural substrate of the RT enzyme . CBV-TP competes with dGTP for incorporation into the growing viral DNA chain. Once incorporated, it causes premature termination of the DNA chain, thereby inhibiting the replication of the HIV virus .

Biochemical Pathways

The primary biochemical pathway affected by abacavir is the HIV replication pathway . By inhibiting the RT enzyme, abacavir prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV virus . This results in a decrease in viral load and an increase in CD4 cell counts, improving the overall immune response against the virus .

Pharmacokinetics

Abacavir exhibits good bioavailability, with approximately 83% of the drug being absorbed after oral administration . It is metabolized in the liver and has an elimination half-life of approximately 1.54 ± 0.63 hours . The drug is excreted through both renal and fecal routes .

Result of Action

The primary molecular effect of abacavir’s action is the inhibition of HIV-1 RT , leading to a decrease in HIV replication . On a cellular level, this results in a decrease in viral load and an increase in CD4 cell counts, which are crucial for immune response . This helps to slow the progression of HIV infection and delay the onset of AIDS .

Action Environment

The efficacy and stability of abacavir can be influenced by various environmental factors. For instance, co-administration with alcohol may affect the metabolism of abacavir . Additionally, genetic factors can influence the drug’s action. Certain genetic variants can increase the risk of hypersensitivity reactions to abacavir . Therefore, genetic testing is recommended before initiating treatment to identify individuals at risk .

Applications De Recherche Scientifique

Abacavir sulfate has a wide range of scientific research applications:

Analyse Biochimique

Biochemical Properties

Intracellularly, Abacavir sulfate is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . This interaction with enzymes and other biomolecules plays a crucial role in its function as a reverse transcriptase inhibitor.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme needed for HIV virus replication . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules. It competes with the natural substrate dGTP and inhibits the activity of HIV-1 reverse transcriptase . This inhibition prevents the replication of the HIV virus, thereby treating HIV and AIDS .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to have a terminal elimination half-life of approximately 1.5 hours

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While specific threshold effects observed in these studies are not mentioned, it is known that hypersensitivity reactions can occur, which can be severe and sometimes fatal .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized via two pathways, uridine diphosphate glucuronyltransferase and alcohol dehydrogenase, resulting in the inactive glucuronide metabolite and the inactive carboxylate metabolite .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The apparent volume of distribution of this compound after intravenous administration is approximately 0.86 ± 0.15 L/kg, suggesting that this compound is distributed to extravascular spaces .

Subcellular Localization

As a nucleoside analog, it is expected to localize in the cell where it can interact with the reverse transcriptase enzyme to exert its antiviral effects .

Méthodes De Préparation

La synthèse du sulfate d'abacavir implique plusieurs étapes clés. Une méthode courante commence par un composé di-haloaminopyrimidine approprié, qui est réagi avec un aminoalcool pour former un composé intermédiaire. Cet intermédiaire est ensuite cyclisé pour donner un composé intermédiaire clé, suivi du déplacement d'un atome de chlore par la cyclopropylamine pour produire l'abacavir sous forme de base libre . La base libre est ensuite convertie en sa forme de sel de sulfate. Les méthodes de production industrielle font souvent appel à des groupes protecteurs et à des conditions réactionnelles spécifiques pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le sulfate d'abacavir subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent la cyclopropylamine, la di-haloaminopyrimidine et divers groupes protecteurs. Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent finalement à la formation du sulfate d'abacavir .

Applications de la recherche scientifique

Le sulfate d'abacavir a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le sulfate d'abacavir agit en inhibant l'enzyme transcriptase inverse, qui est essentielle à la réplication du VIH. Une fois dans l'organisme, le sulfate d'abacavir est converti en sa forme active, le carbovir triphosphate. Cette forme active imite le substrat naturel de l'enzyme, la désoxyguanosine triphosphate, et s'incorpore à l'ADN viral. Cette incorporation conduit à la terminaison de la chaîne d'ADN, empêchant le virus de se répliquer .

Comparaison Avec Des Composés Similaires

Le sulfate d'abacavir fait partie de la classe des médicaments appelés inhibiteurs nucléosidiques de la transcriptase inverse (INTI). Les composés similaires comprennent :

Le sulfate d'abacavir est unique en raison de sa structure chimique spécifique, qui lui permet d'être très efficace pour inhiber l'enzyme transcriptase inverse. Sa capacité à être utilisé en association avec d'autres agents antirétroviraux en fait un composant précieux du traitement du VIH .

Activité Biologique

Ziagen, the brand name for abacavir sulfate , is a synthetic carbocyclic nucleoside analogue primarily used in the treatment of HIV. Its biological activity is characterized by its mechanism of action, pharmacokinetics, safety profile, and clinical efficacy. This article synthesizes diverse research findings and case studies to provide a comprehensive overview of the biological activity of Ziagen.

Abacavir exerts its antiviral effects by inhibiting the HIV reverse transcriptase enzyme. Upon entering the cell, abacavir is converted into its active metabolite, carbovir triphosphate. This metabolite competes with deoxyguanosine-5′-triphosphate (dGTP) for incorporation into viral DNA. The lack of a 3′-OH group in carbovir triphosphate prevents further elongation of the DNA strand, effectively terminating viral replication .

Pharmacokinetics

The pharmacokinetic properties of abacavir have been extensively studied:

  • Absorption : Abacavir is rapidly absorbed following oral administration, with a geometric mean absolute bioavailability of approximately 83% .
  • Distribution : The volume of distribution is around 0.9 L/kg, indicating extensive tissue distribution.
  • Metabolism : It is primarily metabolized in the liver via glucuronidation and does not significantly inhibit cytochrome P450 enzymes, suggesting minimal drug interactions .
  • Elimination : The elimination half-life ranges from 1.5 to 2 hours in healthy individuals, with renal excretion accounting for a minor route of elimination .
ParameterValue
Absolute Bioavailability83%
Volume of Distribution0.9 L/kg
Half-life1.5 - 2 hours
Major Metabolism PathwayGlucuronidation

Safety Profile

Abacavir is generally well-tolerated; however, it is associated with hypersensitivity reactions in some patients, particularly those carrying the HLA-B*5701 allele. Symptoms can include fever, rash, gastrointestinal symptoms, and respiratory issues. Discontinuation of the drug typically leads to resolution of symptoms .

Adverse Events

A study involving 780 subjects reported that adverse events were largely mild to moderate. The most common were gastrointestinal disturbances and hypersensitivity reactions .

Clinical Efficacy

The effectiveness of Ziagen has been demonstrated in various clinical settings:

  • Viral Load Reduction : In a longitudinal study, the proportion of patients achieving an HIV-1 RNA level below 50 copies/mL increased significantly from 44.6% at baseline to 90.8% after 24 months .
  • CD4+ T-cell Count Improvement : The mean CD4+ T-cell count rose from 334.7 cells/mm³ at baseline to higher levels over time during treatment .

Case Studies

Several case studies highlight the practical application and outcomes associated with Ziagen:

  • Pediatric Use : A case study on pediatric patients demonstrated that abacavir was effective in reducing viral loads and increasing CD4 counts, supporting its use in younger populations .
  • Real-world Effectiveness : An observational study confirmed that patients treated with abacavir maintained viral suppression and had improved immune function over extended periods .

Propriétés

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHSRBZIJNQHKT-FFKFEZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 77,000 mg/l @ 25 °C
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Like dideoxynucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine), the antiviral activity of abacavir appears to depend on intracellular conversion of the drug to a 5-triphosphate metabolite; thus, carbovir triphosphate (carbocyclic guanosine triphosphate) and not unchanged abacavir appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside antiviral agents and in the enzymatic pathways involved., Enzymatic conversion of abacavir to carbovir triphosphate appears to be complex and involves certain steps and enzymes that differ from those involved in the enzymatic conversion of dideoxynucleoside reverse transcriptase inhibitors. Abacavir is phosphorylated by adenosine phosphotransferase to abacavir monophosphate, which is converted to carbovir monophosphate by a cytosolic enzyme. Subsequently, carbovir monophosphate is phosphorylated by cellular kinases to carbovir triphosphate. Abacavir is not a substrate for enzymes (i.e., thymidine kinase, deoxycytidine kinase, adenosine kinase, mitochondrial deoxyguanosine kinase) known to phosphorylate other nucleoside analogs. Because phosphorylation of abacavir depends on cellular rather than viral enzymes, conversion of the drug to the active triphosphate derivative occurs in both virus-infected and uninfected cells. Carbovir triphosphate is a structural analog of deoxyguanosine-5-triphosphate (dGTP), the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activity of the drug, carbovir triphosphate appears to compete with deoxyguanosine-5-triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of carbovir triphosphate into the viral DNA chain instead of deoxyguanosine-5-triphosphate, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages., The complete mechanism(s) of antiviral activity of abacavir has not been fully elucidated. Following conversion to a pharmacologically active metabolite, abacavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). The drug, therefore, exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor.
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white solid

CAS No.

188062-50-2, 2736655-48-2
Record name Abacavir sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188062502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abacavir sulfate, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2736655482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABACAVIR SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J220T4J9Q2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ABACAVIR SULFATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PPL256S5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ziagen
Reactant of Route 2
Ziagen
Reactant of Route 3
Ziagen
Reactant of Route 4
Ziagen
Reactant of Route 5
Ziagen
Reactant of Route 6
Ziagen
Customer
Q & A

Q1: How does abacavir sulfate exert its anti-HIV activity?

A1: this compound is a prodrug that is metabolized to its active form, carbovir triphosphate. Carbovir triphosphate acts as a nucleoside reverse transcriptase inhibitor (NRTI) [, ]. It inhibits the HIV-1 reverse transcriptase enzyme by competing with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA chain. This incorporation leads to chain termination, effectively halting viral DNA synthesis and replication [, ].

Q2: What is the significance of the M184V mutation in HIV-1 reverse transcriptase concerning abacavir resistance?

A2: The M184V mutation in HIV-1 reverse transcriptase is a commonly observed mutation associated with resistance to abacavir and lamivudine []. This mutation reduces the efficiency of carbovir triphosphate incorporation during DNA synthesis, conferring resistance to the drug.

Q3: Are there differences in the antiviral activity of abacavir in plasma and cerebrospinal fluid?

A3: Research suggests that HIV-1 RNA responses and reverse transcriptase genotype can differ between cerebrospinal fluid and plasma in some individuals []. This highlights the importance of considering both compartments when evaluating treatment response.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they indicate that Ziagen is the brand name for this compound 300mg tablets []. Detailed chemical information can be found in drug information resources.

Q5: How does the structure of carbovir triphosphate, the active form of abacavir, contribute to its activity against HIV-1 reverse transcriptase?

A5: Carbovir triphosphate is a guanosine analog with a 2',3'-unsaturation in its carbocyclic deoxyribose ring []. This structural feature is crucial for its interaction with the HIV-1 reverse transcriptase enzyme and its chain termination activity.

Q6: Are there other nucleoside analogs with similar structures to abacavir that show activity against HIV?

A6: Yes, there are other nucleoside analogs with structural similarities to abacavir that exhibit anti-HIV activity. These include lamivudine (3TC), emtricitabine (FTC), and zidovudine (AZT) [, ]. These drugs share a similar mechanism of action as NRTIs but have variations in their structures that influence their potency, resistance profiles, and clinical applications.

Q7: Can abacavir be administered once daily, and does this impact its efficacy or safety?

A7: Studies have investigated the efficacy and safety of once-daily abacavir administration compared to twice-daily dosing [, ]. While once-daily dosing has shown comparable efficacy in some studies, there have been reports of a potentially increased risk of severe hypersensitivity reactions and diarrhea with this regimen [].

Q8: How is abacavir metabolized in the body?

A8: While the provided abstracts don't delve into the specifics of abacavir metabolism, they mention that it is a prodrug metabolized to its active form, carbovir triphosphate []. Detailed information about metabolic pathways can be found in drug information resources.

Q9: Has abacavir demonstrated efficacy in real-world clinical practice settings?

A10: Yes, data from the Ziagen Optimal Regimen and Resistance Observational (ZORRO) trial, a Phase IV study, suggest that abacavir-containing combination regimens demonstrate safety and efficacy profiles in clinical practice settings comparable to those observed in clinical trials [].

Q10: What are the implications of baseline resistance to abacavir in clinical trials?

A11: The presence of baseline resistance to abacavir in clinical trials can significantly impact study findings, potentially leading to an underestimation of a drug's true efficacy []. This highlights the importance of baseline resistance testing in clinical trials to ensure accurate assessments of treatment effects.

Q11: Is there cross-resistance between abacavir and other NRTIs?

A12: Yes, cross-resistance can occur between abacavir and other NRTIs, particularly those that select for the M184V mutation in HIV-1 reverse transcriptase, such as lamivudine [, ]. This means that resistance to one drug may confer resistance to the other, limiting treatment options.

Q12: Is there a genetic factor that can predict hypersensitivity reactions to abacavir?

A13: Yes, a strong association exists between the presence of the HLA-B*5701 allele and hypersensitivity reactions to abacavir [, ]. Testing for this allele is now standard practice before initiating abacavir therapy to minimize the risk of these potentially life-threatening reactions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.